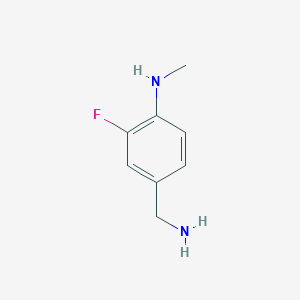![molecular formula C26H18N2O2S2 B15249652 9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]- CAS No. 506443-26-1](/img/structure/B15249652.png)
9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
準備方法
The synthesis of 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione typically involves the reaction of 1,5-dichloroanthracene-9,10-dione with 3-aminothiophenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound .
化学反応の分析
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
科学的研究の応用
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other anthracene-based derivatives with unique photophysical properties.
Biology: The compound is studied for its potential use in biological imaging due to its fluorescence properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to known anticancer drugs like Ametantrone and Mitoxantrone.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other anthracene-based anticancer drugs.
類似化合物との比較
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione can be compared with other similar compounds, such as:
Ametantrone: Known for its anticancer properties, Ametantrone shares structural similarities with 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione but differs in its functional groups.
Mitoxantrone: Another anticancer agent, Mitoxantrone, has a similar anthracene core but different substituents, leading to variations in its biological activity.
9,10-Bis(phenylethynyl)anthracene: This compound is used in organic electronics and has different substituents compared to 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione, resulting in distinct photophysical properties.
特性
CAS番号 |
506443-26-1 |
|---|---|
分子式 |
C26H18N2O2S2 |
分子量 |
454.6 g/mol |
IUPAC名 |
1,5-bis[(3-aminophenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2S2/c27-15-5-1-7-17(13-15)31-21-11-3-9-19-23(21)25(29)20-10-4-12-22(24(20)26(19)30)32-18-8-2-6-16(28)14-18/h1-14H,27-28H2 |
InChIキー |
DDLVNPSEWFQNMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC(=C5)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


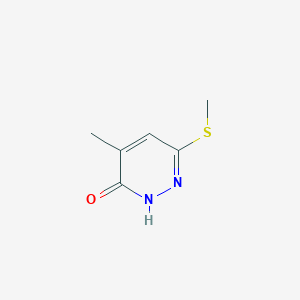
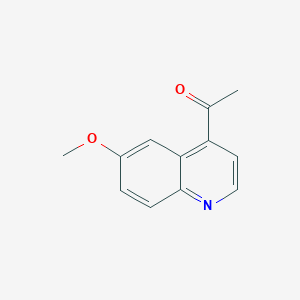
![2-Bromo-6-phenoxybenzo[d]thiazole](/img/structure/B15249599.png)
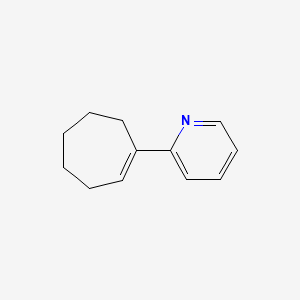
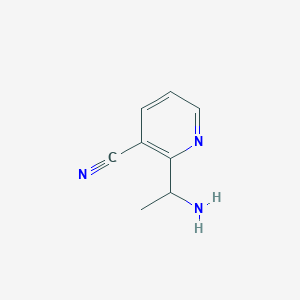
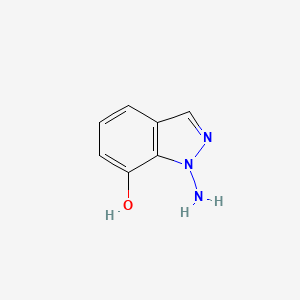

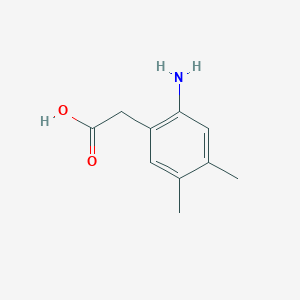
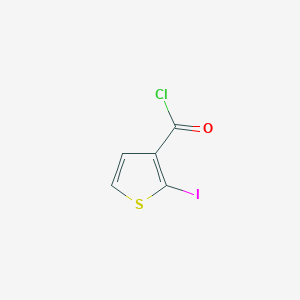

![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)


